1-ethyl-4-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine-2,3-dione
CAS No.: 868965-26-8
Cat. No.: VC6668077
Molecular Formula: C22H24N4O3S
Molecular Weight: 424.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868965-26-8 |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 424.52 |
| IUPAC Name | 1-ethyl-4-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]piperazine-2,3-dione |
| Standard InChI | InChI=1S/C22H24N4O3S/c1-3-24-10-11-25(22(29)21(24)28)14-20(27)26-18(16-8-6-15(2)7-9-16)13-17(23-26)19-5-4-12-30-19/h4-9,12,18H,3,10-11,13-14H2,1-2H3 |
| Standard InChI Key | RIJCRXKHIVWSIQ-UHFFFAOYSA-N |
| SMILES | CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)C |
Introduction
Chemical Composition and Structural Features
The compound’s IUPAC name, 1-ethyl-4-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]piperazine-2,3-dione, reflects its hybrid structure (Fig. 1). Key structural components include:
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Piperazine-2,3-dione core: A six-membered ring with two ketone groups at positions 2 and 3.
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Ethyl group: Attached to the piperazine nitrogen, contributing to lipophilicity.
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Dihydropyrazole moiety: A five-membered ring with partial unsaturation, substituted with:
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Thiophen-2-yl: A sulfur-containing heterocycle known for enhancing bioactivity.
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p-Tolyl (4-methylphenyl): A hydrophobic aromatic group influencing molecular interactions.
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Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 868965-26-8 | |
| Molecular Formula | C₂₂H₂₄N₄O₃S | |
| Molecular Weight | 424.52 g/mol | |
| IUPAC Name | 1-ethyl-4-[2-(3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-oxoethyl]piperazine-2,3-dione | |
| Solubility | Likely moderate in polar aprotic solvents (e.g., DMSO) | Inferred |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum would exhibit:
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C=O stretches: Strong absorption near 1715 cm⁻¹ for the piperazine-2,3-dione ketones .
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Thiophene C-S/C=C: Bands at 600–800 cm⁻¹ and 1470–1620 cm⁻¹ .
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N-H stretches (dihydropyrazole): Weak signals around 3300 cm⁻¹ if present.
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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Piperazine protons: Multiplets at δ 3.2–4.0 ppm (N-CH₂).
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Thiophene protons: Doublets at δ 7.2–7.5 ppm.
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p-Tolyl methyl: Singlet at δ 2.3 ppm.
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¹³C NMR:
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Ketone carbons: Peaks near δ 170–180 ppm.
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Aromatic carbons: Signals between δ 120–140 ppm.
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Mass Spectrometry (MS)
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Molecular ion peak: m/z 424.52 (M⁺).
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Fragmentation:
| Activity | Target | Likelihood |
|---|---|---|
| Antibacterial | DNA gyrase | Moderate |
| Anticancer | Topoisomerase II | Low |
| Antidepressant | Serotonin receptors | Speculative |
Material Science Applications
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Coordination polymers: The piperazine nitrogen and ketone oxygen could bind metal ions.
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Organic semiconductors: Thiophene’s conjugated system may enable charge transport.
Challenges and Future Directions
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Synthetic optimization: Developing greener methods (e.g., microwave-assisted synthesis).
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Biological profiling: In vitro assays to validate antimicrobial and anticancer potentials.
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Computational studies: DFT calculations to predict reactivity and drug-likeness.
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